Alyteserin-2a
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
ILGKLLSTAAGLLSNL |
Origin of Product |
United States |
Methodologies for Isolation and Purification of Alyteserin 2a from Biological Sources
Strategies for Collection and Processing of Amphibian Skin Secretions
The initial and critical step in obtaining Alyteserin-2a is the collection of skin secretions from the host amphibian. Amphibian skin is rich in granular glands that produce and store a diverse array of bioactive peptides, which can be released upon stimulation. nih.govkglmeridian.com Several methods have been developed for this purpose, aiming to maximize the yield of secretions while minimizing stress and harm to the animal.
Common strategies for stimulating the release of skin secretions include:
Pharmacological Stimulation: This is a widely used method that involves administering a stimulating agent. ulster.ac.uk For the isolation of this compound from Alytes obstetricans, norepinephrine-stimulated skin secretions have been successfully utilized. nih.gov The injection of norepinephrine (B1679862) into the dorsal lymph sac can induce a rapid and systemic release of peptides stored in the granular glands. kglmeridian.com
Mechanical Stimulation: This method involves gentle massaging of the dorsal skin surface to induce the release of secretions. mdpi.com While it is a non-invasive technique, the yield may be lower compared to pharmacological methods.
Immersion: In some cases, amphibians are submerged in a specific solution or vehicle for a set period to collect the secreted peptides. kglmeridian.com
Once collected, the crude skin secretion, which is a complex mixture of numerous peptides and proteins, undergoes initial processing. A standard procedure involves immediately freezing the collected secretion, followed by lyophilization (freeze-drying). mdpi.com This process removes water and preserves the biological activity of the peptides, resulting in a stable, dry powder that is suitable for storage and subsequent purification steps.
| Collection Method | Description | Primary Application |
|---|---|---|
| Pharmacological Stimulation (e.g., Norepinephrine) | Administration of an agent to induce systemic release of granular gland contents. Specifically used for obtaining this compound. nih.gov | High-yield collection for peptide discovery and characterization. ulster.ac.uk |
| Mechanical Stimulation | Gentle massaging of the skin to manually induce secretion release. mdpi.com | Non-invasive collection, suitable for smaller-scale studies. |
| Immersion | Submerging the amphibian in a collection vehicle for a defined period. kglmeridian.com | Alternative non-invasive method for collecting crude secretions. |
Chromatographic and Electrophoretic Techniques Employed in this compound Purification
Following initial processing, the lyophilized crude secretion is subjected to various separation techniques to isolate this compound from the complex mixture. Chromatography is the cornerstone of this purification process. mdpi.compolypeptide.com
Chromatographic Techniques:
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most prevalent and powerful technique for peptide purification. americanpeptidesociety.orggilson.com The crude secretion, dissolved in an aqueous solvent, is passed through a column packed with a non-polar stationary phase (typically octadecylsilyl silica, C18). ulster.ac.ukbio-review.com Peptides are separated based on their hydrophobicity; more hydrophobic peptides interact more strongly with the stationary phase and thus elute later. gilson.com A gradient of increasing organic solvent (like acetonitrile) in the mobile phase is used to elute the bound peptides. mdpi.com The eluent is monitored by UV absorbance, and fractions are collected. This compound, being a peptide, is effectively purified using this method. nih.gov
Ion-Exchange Chromatography (IEC): This technique separates peptides based on their net charge at a specific pH. americanpeptidesociety.org Since this compound is a cationic peptide, it can be purified using a cation-exchange column, which contains a negatively charged stationary phase. nih.gov Peptides bind to the column, and elution is achieved by increasing the ionic strength (salt concentration) or changing the pH of the mobile phase.
Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size and shape. americanpeptidesociety.org This technique is useful for separating peptides from larger proteins or smaller non-peptide contaminants. Peptides are passed through a column containing a porous matrix; larger molecules elute first as they are excluded from the pores, while smaller molecules like this compound take a longer path through the pores and elute later. americanpeptidesociety.org
Electrophoretic Techniques:
Polyacrylamide Gel Electrophoresis (PAGE): While primarily an analytical tool, PAGE, particularly SDS-PAGE, can be used for the initial separation of proteins and peptides in the crude secretion based on their molecular weight. researchgate.net This can provide an assessment of the complexity of the mixture and the relative abundance of components before proceeding to large-scale chromatographic purification.
| Technique | Principle of Separation | Role in this compound Purification |
|---|---|---|
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity. americanpeptidesociety.org | Primary high-resolution method for isolating this compound from other peptides. ulster.ac.uknih.gov |
| Ion-Exchange Chromatography (IEC) | Net charge. americanpeptidesociety.org | Separates cationic this compound from neutral or anionic molecules. |
| Size-Exclusion Chromatography (SEC) | Molecular size and shape. americanpeptidesociety.org | Removes larger proteins or smaller non-peptide contaminants. |
| Polyacrylamide Gel Electrophoresis (PAGE) | Molecular weight. researchgate.net | Analytical separation to assess mixture complexity. |
Advanced Approaches for High-Throughput Screening and Identification of this compound in Complex Biological Mixtures
Modern analytical techniques have significantly accelerated the process of discovering and identifying novel peptides like this compound from complex biological sources.
High-Throughput Screening (HTS):
HTS methods allow for the rapid assessment of many samples simultaneously. In the context of peptide discovery, this can involve screening crude or partially purified fractions for specific biological activities. nih.gov Microplate-based assays can be used to screen chromatographic fractions for antimicrobial or other activities, guiding the purification process toward bioactive components. springernature.com Peptide arrays on cellulose (B213188) membranes, where hundreds of peptide variants can be synthesized and screened in parallel, represent another powerful HTS tool for studying structure-activity relationships once a lead peptide like this compound is identified. nih.gov
Identification by Mass Spectrometry (MS):
Mass spectrometry is an indispensable tool for the definitive identification and characterization of peptides. asbmb.org
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This technique is used to accurately determine the molecular mass of peptides in the HPLC fractions. ulster.ac.ukbio-review.com By comparing the determined mass with databases of known peptides, a preliminary identification of this compound can be made.
Tandem Mass Spectrometry (MS/MS): To confirm the identity and determine the amino acid sequence, tandem MS is employed. researchgate.net In this technique, the peptide ion of interest (the parent ion) is selected and fragmented. The resulting fragment ions are then analyzed to deduce the peptide's primary sequence. nih.govresearchgate.net This de novo sequencing provides unambiguous identification of this compound.
These advanced methods, combining high-resolution chromatography with sensitive mass spectrometry, create a powerful "peptidomic" platform. This platform enables the rapid screening of amphibian skin secretions, leading to the efficient identification and structural elucidation of specific peptides like this compound within a highly complex biological mixture.
| Method | Purpose | Key Advantage |
|---|---|---|
| High-Throughput Screening (HTS) | Rapidly screen many samples/fractions for biological activity. nih.govspringernature.com | Efficiency in identifying "hit" fractions containing active peptides. |
| MALDI-TOF MS | Accurate determination of peptide molecular mass. ulster.ac.uk | Rapid and sensitive mass determination for initial identification. |
| Tandem MS (MS/MS) | Determination of the amino acid sequence. researchgate.net | Provides definitive structural identification and confirmation. |
Advanced Structural Characterization Methodologies of Alyteserin 2a
Application of Advanced Spectroscopic and Spectrometric Techniques for De Novo Structure Elucidation
The primary sequence of Alyteserin-2a was initially determined using automated Edman degradation. researchgate.net This classical technique provides the linear sequence of amino acids. Further detailed structural elucidation has been achieved through a combination of modern spectroscopic and spectrometric methods.
Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF), has been instrumental in confirming the molecular weight of this compound and its analogs. researchgate.net Tandem mass spectrometry (MS/MS) is a powerful tool for de novo sequencing, where fragment ions are analyzed to piece together the amino acid sequence without prior knowledge. nih.govmetabolomics.blog This is particularly useful for identifying any unexpected modifications or variations in the peptide structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of peptides in solution. researchgate.netnih.gov Two-dimensional NMR experiments, such as Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are used to assign proton resonances and to measure through-bond and through-space correlations between atoms. These correlations provide the necessary constraints to calculate an ensemble of structures that represent the peptide's conformation in a specific environment.
Circular Dichroism (CD) spectroscopy is another valuable technique that provides information about the secondary structure of peptides. nih.gov By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy can estimate the percentage of α-helix, β-sheet, and random coil conformations in the peptide. nih.gov For this compound, CD studies have been crucial in demonstrating its propensity to adopt an α-helical conformation, particularly in membrane-mimicking environments. biosynth.comnovoprolabs.com
| Technique | Information Obtained | Reference |
| Automated Edman Degradation | Primary amino acid sequence | researchgate.net |
| MALDI-TOF Mass Spectrometry | Molecular weight confirmation | researchgate.net |
| Tandem Mass Spectrometry (MS/MS) | De novo sequencing and verification of primary structure | nih.gov |
| 2D NMR Spectroscopy (TOCSY, NOESY) | Three-dimensional structure, atomic-level conformational details | researchgate.netnih.gov |
| Circular Dichroism (CD) Spectroscopy | Secondary structure content (α-helix, β-sheet, random coil) | nih.gov |
Computational Approaches to this compound Structure Prediction and Validation
In conjunction with experimental techniques, computational methods play a vital role in predicting and validating the structure of peptides like this compound.
Ab initio modeling methods predict the three-dimensional structure of a peptide based solely on its amino acid sequence. mdpi.comejosdr.com These methods use force fields to calculate the potential energy of different conformations, searching for the lowest energy state, which theoretically corresponds to the native structure. mdpi.com Algorithms like Monte Carlo simulated annealing are often used to explore the vast conformational space. mdpi.com
Homology modeling, or comparative modeling, is another approach where the known structure of a related protein or peptide is used as a template to build a model of the target sequence. ejosdr.com Given that this compound shows some sequence identity to bombinin H6, the structure of bombinin H6 could potentially serve as a template for initial structural models. biosynth.comnih.gov
Molecular dynamics (MD) simulations are used to refine and validate structures obtained from NMR or computational modeling. nih.gov These simulations model the movement of atoms in the peptide over time, providing insights into its flexibility, stability, and interactions with its environment, such as a lipid bilayer. nih.gov
| Computational Method | Description | Application to this compound | Reference |
| Ab Initio Modeling | Predicts structure from the amino acid sequence alone by minimizing an energy function. | Can generate initial 3D models of this compound for further refinement. | mdpi.comejosdr.com |
| Homology Modeling | Builds a model based on the known structure of a homologous peptide. | The structure of bombinin H6 could be used as a template. | biosynth.comnih.govejosdr.com |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the peptide to assess stability and interactions. | Refines the structure and models its interaction with membrane mimics. | nih.gov |
Investigating Post-Translational Modifications of this compound
Post-translational modifications (PTMs) can significantly impact the structure and function of peptides. For this compound, the most prominent PTM is C-terminal amidation. biosynth.comnih.gov
This amidation is a common feature of many frog skin antimicrobial peptides and is crucial for their biological activity. nih.gov The neutral amide group at the C-terminus replaces the negatively charged carboxyl group, which reduces the peptide's net negative charge and can enhance its interaction with anionic bacterial membranes. The presence of this modification is typically confirmed by mass spectrometry, where the observed mass will differ from that of the unmodified peptide. researchgate.net
Another potential, though less commonly reported for this specific peptide, is the isomerization of L-amino acids to D-amino acids. scispace.com This modification can increase the peptide's resistance to proteases. While not explicitly detailed for this compound in the provided context, the incorporation of D-amino acids has been explored in synthetic analogs to improve selectivity. novoprolabs.com The analysis for such modifications would require specialized techniques such as chiral chromatography or specific enzymatic assays.
| Post-Translational Modification | Method of Detection | Significance | Reference |
| C-terminal α-amidation | Mass Spectrometry, Edman Degradation | Confirmed in native this compound; crucial for activity, enhances membrane interaction. | biosynth.comnih.gov |
| D-amino acid isomerization | Chiral Chromatography, Specific Enzymatic Assays | Not confirmed in native peptide but explored in synthetic analogs to increase protease resistance and selectivity. | novoprolabs.comscispace.com |
Biosynthesis and Biological Context of Alyteserin 2a Production
Identification of the Source Organism: Alytes obstetricans and Related Taxa
The primary source organism for Alyteserin-2a is the common midwife toad, Alytes obstetricans, which belongs to the family Alytidae. nih.govnih.gov Peptides from this family are collectively referred to as alyteserins. Research has identified two main families of these peptides, alyteserin-1 and alyteserin-2, within the skin secretions of this toad. researchgate.netnih.gov this compound belongs to the latter family and shows limited sequence identity to bombinin H6, a peptide found in frogs of the Bombinatoridae family. nih.govbiosynth.com
Studies on related species have revealed similar compounds. For instance, the Moorish midwife toad, Alytes maurus, produces Alyteserin-2Mb, a peptide that shares 82% homology with this compound. biosynth.comsci-hub.se The identification of these peptides across related taxa underscores their evolutionary significance as a conserved defense mechanism within the Alytes genus.
Table 1: Source Organisms and Related Alyteserin Peptides
| Organism | Family | Peptide |
|---|---|---|
| Alytes obstetricans (Common Midwife Toad) | Alytidae | This compound, Alyteserin-1c (B1578633) |
| Alytes maurus (Moorish Midwife Toad) | Alytidae | Alyteserin-2Mb, Alyteserin-1Ma |
Putative Biosynthetic Pathways and Precursor Processing of this compound
Like most amphibian antimicrobial peptides, this compound is synthesized ribosomally as a larger precursor protein, or prepropeptide. sci-hub.se This precursor has a characteristic tripartite structure common to anuran AMPs:
N-terminal Signal Peptide: A highly conserved sequence that directs the precursor to the secretory pathway. sci-hub.seoup.com
Acidic Spacer Peptide: A region that follows the signal peptide.
C-terminal Antimicrobial Peptide: The sequence that becomes the mature, active this compound. sci-hub.seoup.com
The biosynthesis begins with the transcription of the this compound gene into messenger RNA (mRNA), followed by translation into the prepropeptide. This precursor is then targeted to the granular glands in the toad's skin. oup.com Within these glands, post-translational modifications occur. The signal peptide is cleaved, and the resulting propeptide undergoes further enzymatic processing to release the active peptide. A crucial final step is the C-terminal α-amidation, a common feature of these peptides that often enhances their stability and biological activity. nih.govbiosynth.com The active this compound is then stored in the granular glands until it is secreted. oup.com
Table 2: Putative Structure of the this compound Precursor
| Precursor Region | Function | Characteristics |
|---|---|---|
| Signal Peptide | Directs protein for secretion | Conserved sequence |
| Acidic Spacer Peptide | Flanking region | Cleaved during processing |
Genetic and Enzymatic Determinants of this compound Synthesis
The synthesis of this compound is genetically encoded. While the specific gene for this compound from A. obstetricans has not been fully detailed in available literature, molecular cloning of precursors for other alyteserins and related peptides provides a clear model. sci-hub.se The gene contains exons that encode the distinct regions of the prepropeptide. sci-hub.se The domain encoding the mature peptide is known to be hypermutable, allowing for rapid evolution and diversification of these defense peptides. oup.com
The processing of the precursor into the final active peptide is dependent on specific enzymes. Endoproteases are responsible for cleaving the propeptide at specific sites to release the mature peptide sequence. nih.gov This cleavage often occurs at pairs of basic amino acid residues, such as Lysine-Arginine (-KR-). sci-hub.senih.gov Following this cleavage, an enzyme known as a peptidylglycine alpha-amidating monooxygenase (PAM) is likely responsible for the C-terminal amidation. This enzymatic machinery is a conserved feature in the biosynthesis of many bioactive peptides in amphibians and other animals.
Ecological and Physiological Factors Influencing this compound Expression and Secretion
The production and release of this compound are regulated by both internal physiological cues and external ecological pressures.
Physiological Factors:
Stress Response: The primary trigger for the secretion of this compound and other skin peptides is a stress or defense response. preprints.orgmdpi.com In laboratory settings, secretion is commonly induced by the administration of norepinephrine (B1679862), which mimics the toad's natural adrenergic response to a threat. nih.govpreprints.orgnih.gov
Developmental Stage: The expression of the full arsenal (B13267) of antimicrobial peptides is linked to the organism's life history. In A. obstetricans, a complete set of defensive peptides, including this compound, emerges shortly after metamorphosis. oup.com Tadpoles, particularly those of species with shorter larval periods, have been found to have reduced AMP defenses compared to adults. oup.com
Ecological Factors:
Pathogen Exposure: As a component of the innate immune system, the synthesis of AMPs is fundamentally a defense against pathogens like bacteria and fungi. biosynth.comnih.gov While direct studies on this compound are limited, general research on amphibians suggests that environmental exposure to bacteria can influence AMP production. nih.gov
Table 3: Factors Influencing this compound Production
| Factor | Type | Effect |
|---|---|---|
| Norepinephrine Release | Physiological | Triggers secretion from granular glands. nih.govmdpi.com |
| Developmental Stage | Physiological | Full expression occurs post-metamorphosis. oup.com |
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Alyteserin-1a |
| Alyteserin-1b |
| Alyteserin-1c |
| Alyteserin-1d |
| Alyteserin-2b (B1578630) |
| Alyteserin-2c |
| Alyteserin-2Mb |
| Alyteserin-1Ma |
| Alytesin |
| Bombinin H6 |
| Frenatin 2D |
| Lysine (B10760008) |
| Arginine |
Molecular Mechanisms of Alyteserin 2a Action
Investigation of Cellular Targets and Receptor Interactions for Alyteserin-2a
The precise molecular targets and receptor-mediated interactions of this compound are an ongoing area of research. While specific receptors for some of its activities have not been definitively identified, current evidence points towards a mechanism that may not require a traditional receptor-ligand interaction, particularly for its antimicrobial and insulinotropic effects.
For many of the observed biological activities of this compound, such as its insulin-releasing properties, specific cellular receptors have not yet been identified. researchgate.net One hypothesis suggests that its insulinotropic action may be initiated by the peptide's direct internalization into pancreatic beta cells, a characteristic shared with cell-penetrating peptides. researchgate.netmdpi.com This mode of action implies an interaction with the cell membrane itself rather than a specific protein receptor.
In the context of its antimicrobial properties, computational docking studies have been performed to predict the binding affinity of this compound with potential protein targets in pathogens. For instance, a study on Acinetobacter baumannii identified a strong binding interaction between this compound and the protein cat-1, with a notable binding affinity. oup.com This suggests that in addition to membrane disruption, this compound may interact with specific intracellular or membrane-bound proteins to exert its antimicrobial effects.
| Compound | Target Protein | Organism | Binding Affinity |
|---|---|---|---|
| This compound | cat-1 | Acinetobacter baumannii | -12.3 |
This interactive table presents data from docking studies indicating the binding potential of this compound to a specific bacterial protein. oup.com
The current body of scientific literature does not prominently feature direct enzymatic inhibition or activation as a primary mechanism of action for this compound. Research has largely focused on its effects on membrane integrity and ion flow rather than direct modulation of enzymatic activity. researchgate.netcore.ac.uk While some analogs of this compound have been developed to have increased resistance to enzymatic degradation by proteases, this relates to the peptide's stability rather than its function as an enzyme modulator. researchgate.netresearchgate.netformulationbio.com
Intracellular Signaling Pathways Modulated by this compound
This compound influences key intracellular signaling pathways, primarily by altering the electrical potential of the cell membrane and the subsequent flow of ions. These initial events trigger a cascade of downstream effects, impacting cellular functions like hormone secretion.
A fundamental mechanism of this compound's action is the induction of cell membrane depolarization. researchgate.netmdpi.commdpi.com This process involves a rapid change in the membrane's electrical potential, which in turn opens voltage-dependent ion channels. moleculardevices.comnih.gov Studies using clonal pancreatic beta cells (BRIN-BD11) have demonstrated that this compound causes membrane depolarization, which is followed by a significant increase in the concentration of intracellular calcium (Ca2+). researchgate.netuel.ac.uknih.gov This elevation is due to the influx of extracellular calcium through the now-open channels. researchgate.netuel.ac.uk
This influx of Ca2+ is a critical signaling event that triggers the exocytosis of insulin-containing granules from the beta cells. researchgate.netuel.ac.uk This mechanism is consistent with the KATP channel-dependent pathway of insulin (B600854) secretion. researchgate.netuel.ac.uk Importantly, this bioactivity occurs without compromising the integrity of the plasma membrane at effective concentrations, as confirmed by studies showing no release of the cytosolic enzyme lactate (B86563) dehydrogenase. researchgate.net
| Cellular Event | Effect of this compound | Consequence | Supporting Cell Line |
|---|---|---|---|
| Membrane Potential | Induces Depolarization | Activation of voltage-gated ion channels | BRIN-BD11 |
| Calcium (Ca2+) Flux | Increases intracellular Ca2+ concentration | Triggers insulin exocytosis | BRIN-BD11 |
This interactive table summarizes the key effects of this compound on membrane potential and ion fluxes in pancreatic beta cells. researchgate.netmdpi.commdpi.comuel.ac.uknih.gov
While broad-scale investigations into this compound-induced changes in global gene expression are limited, there is evidence that its analogs can modulate the synthesis and/or release of specific proteins, particularly those involved in the immune response. For example, the synthetic analog [G11k,N15K]this compound was shown to significantly inhibit the release of the immunosuppressive cytokines Interleukin-10 (IL-10) and Transforming growth factor-beta (TGF-β) from peripheral blood mononuclear cells. mdpi.com Since cytokines are proteins, this demonstrates an influence on protein synthesis or secretion pathways. The immunomodulatory properties of this compound and related peptides suggest they can interact with immune cells and affect their signaling pathways, which inherently involves the regulation of gene expression and protein synthesis for molecules like cytokines. mdpi.comfrontiersin.orgfrontiersin.org
Biophysical Characterization of this compound Interactions with Cellular Components
The biological activity of this compound is intrinsically linked to its biophysical properties and how it interacts with cellular structures, most notably the cell membrane. This compound is characterized as a cationic and amphipathic peptide. researchgate.netresearchgate.net Its structure has a tendency to form an α-helix, especially in membrane-mimetic environments. biosynth.com
This amphipathic nature, with distinct hydrophobic and hydrophilic faces, is crucial for its mechanism. The positively charged (cationic) residues are attracted to the negatively charged components of microbial or target cell membranes. Following this initial electrostatic interaction, the hydrophobic residues facilitate the peptide's insertion into the hydrophobic core of the lipid bilayer. biosynth.com This interaction disrupts the membrane, which is a key component of its antimicrobial and cytotoxic activities. biosynth.com
Biophysical techniques are essential for understanding these interactions. Studies on the related peptide Alyteserin-1c (B1578633) have utilized methods like Differential Scanning Calorimetry (DSC) and Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) to probe the peptide's effect on the thermotropic behavior of model lipid membranes. nih.gov Furthermore, structural modifications, such as hydrocarbon stapling, have been employed to lock this compound into its bioactive α-helical conformation. researchgate.netresearchgate.netformulationbio.com This modification has been shown to enhance its stability and biological activity, confirming the importance of its helical structure for interacting with cellular components. researchgate.netformulationbio.com
Membrane Interaction Dynamics and Permeabilization Mechanisms
The primary mechanism of action for this compound, like many antimicrobial peptides (AMPs), involves the disruption of the cell membrane integrity of target organisms. biosynth.commdpi.com This interaction is governed by the peptide's physicochemical properties and the composition of the target membrane.
This compound is characterized by a high content of hydrophobic amino acids, which constitutes at least 50% of its residues. biosynth.com This feature is critical for its ability to insert into the hydrophobic core of a lipid bilayer. biosynth.com The peptide's cationic nature, conferred by its positively charged amino acid residues, facilitates the initial electrostatic attraction to the generally anionic surfaces of bacterial membranes. mdpi.commdpi.com This preferential binding to bacterial over mammalian membranes, which are typically zwitterionic, is a key factor in its selective antimicrobial activity. mdpi.comuni-halle.de
Once concentrated on the membrane surface, this compound is believed to undergo a conformational change. In membrane-mimetic environments, such as 50% trifluoroethanol (TFE) in water, the peptide adopts an α-helical conformation, particularly noted between residues 9 and 14. biosynth.comnovoprolabs.com This amphipathic α-helix positions its hydrophobic residues to interact with the lipid acyl chains of the membrane, while the hydrophilic residues interact with the lipid head groups and the aqueous environment. mdpi.com
The insertion of this compound peptides into the bilayer disrupts the local lipid packing, leading to membrane permeabilization. biosynth.commdpi.com Several models are proposed for how AMPs achieve this, including the "barrel-stave," "carpet," or "toroidal pore" mechanisms. mdpi.compreprints.org In the barrel-stave model, peptides aggregate to form a transmembrane channel, while in the toroidal pore model, the peptides and lipid head groups bend inward to form a pore, causing the membrane to curve continuously. preprints.org The carpet model involves the peptide coating the membrane surface in a detergent-like manner, eventually causing micellization and disintegration at a high enough concentration. mdpi.com The precise model that this compound follows is a subject of ongoing research, but its ability to disrupt the membrane is the ultimate cause of cell death in pathogens. biosynth.com
Research into analogues of this compound has provided further insight into its membrane interaction. Modifications that increase the peptide's cationicity, such as substituting glycine (B1666218) at position 11 with lysine (B10760008), can enhance its potency against both Gram-positive and Gram-negative bacteria by 4- to 16-fold. researchgate.net However, this increased antimicrobial activity often comes with a concurrent rise in hemolytic activity, indicating a less selective interaction with mammalian membranes. researchgate.net
| Peptide/Analogue | Target | Observed Effect/Activity | Reference(s) |
| This compound (Native) | Staphylococcus aureus | Potent activity (MIC 50 µM) | researchgate.netnovoprolabs.com |
| Escherichia coli | Weak activity (MIC 25 µM for alyteserin-1 peptides) | researchgate.net | |
| Human Erythrocytes | Weak hemolytic activity (LC50 > 100 µM) | researchgate.net | |
| [G11K]this compound | Gram-positive & Gram-negative bacteria | 4- to 16-fold increased potency | researchgate.net |
| Human Erythrocytes | 6-fold increased hemolytic activity (LC₅₀=24 µM) | researchgate.net | |
| [S7K, G11K]this compound | Bacteria | Further increased antimicrobial potency | researchgate.net |
| Human Erythrocytes | Remains cytotoxic (LC₅₀=38 µM) | researchgate.net |
MIC: Minimum Inhibitory Concentration; LC50: Mean concentration of peptide producing 50% cell death.
Interactions with Other Macromolecules
Beyond its direct action on lipid bilayers, this compound and its analogues have been shown to interact with other biological macromolecules, leading to a range of cellular effects.
One of the most studied interactions is with the components of pancreatic β-cells, leading to insulin release (insulinotropic action). nih.govresearchgate.net this compound stimulates insulin secretion from BRIN-BD11 clonal β-cells at concentrations as low as 30 nM. nih.gov This effect is not due to cytotoxic membrane disruption, as studies have shown that at effective concentrations (up to 3 µM), the peptide does not cause the release of the intracellular enzyme lactate dehydrogenase, which would indicate a loss of plasma membrane integrity. nih.gov Instead, the mechanism is believed to involve membrane depolarization and a subsequent increase in intracellular Ca²⁺ concentration, suggesting an interaction with specific ion channels or receptors on the β-cell surface. nih.gov Certain analogues, such as [G11K]this compound, show even greater efficacy in stimulating insulin release. nih.gov
Furthermore, studies on chemically modified versions of this compound provide indirect evidence of interactions with other macromolecules. The development of "stapled" this compound analogues—where the peptide's helical structure is reinforced with a hydrocarbon staple—resulted in significantly improved resistance to proteases. researchgate.netscispace.com This suggests that the native peptide is a substrate for these protein-degrading enzymes. The stapled peptides also displayed enhanced antitumor activity, implying interactions with macromolecules critical to cancer cell survival. researchgate.netscispace.com
| Macromolecule/Cellular Component | Peptide | Observed Effect | Inferred Mechanism | Reference(s) |
| β-cell membrane proteins (e.g., ion channels/receptors) | This compound & analogues | Stimulation of insulin release | Membrane depolarization and increased intracellular Ca²⁺, without general permeabilization. | nih.gov |
| Proteases | This compound | Susceptibility to degradation | The peptide serves as a substrate for proteolytic enzymes. | researchgate.netscispace.com |
| Stapled this compound | Increased stability and resistance | The reinforced α-helical structure prevents recognition and cleavage by proteases. | researchgate.netscispace.com |
Structure Activity Relationship Sar Studies and Rational Peptide Engineering of Alyteserin 2a
Design Principles for Alyteserin-2a Analogs and Derivatives
The design of this compound analogs is guided by several key principles rooted in its structural and physicochemical properties. This compound is a cationic, amphipathic α-helical peptide, and its biological activities are closely linked to these characteristics. mdpi.comresearchgate.netnih.gov The primary design strategies revolve around modulating its cationicity, hydrophobicity, and helical stability to optimize its therapeutic window.
A important approach involves increasing the net positive charge of the peptide. This is often achieved by substituting neutral or acidic amino acids with cationic residues like lysine (B10760008) or arginine. mdpi.comnih.gov The rationale behind this is that a higher positive charge can enhance the initial electrostatic attraction between the peptide and the negatively charged membranes of target cells, such as bacteria or cancer cells. nih.govmdpi.com
Conversely, modifications to the hydrophobic face of the helical peptide are also a key design consideration. Increasing hydrophobicity, for instance by substituting amino acids with tryptophan, can enhance membrane perturbation. nih.govresearchgate.net However, this often comes at the cost of increased cytotoxicity towards host cells, such as red blood cells (hemolysis). nih.govresearchgate.net Therefore, a delicate balance between cationicity and hydrophobicity is crucial for designing selective and potent analogs.
Another design principle is the stabilization or destabilization of the α-helical conformation. The α-helical structure is believed to be important for the peptide's ability to interact with and disrupt cell membranes. researchgate.netmdpi.com Strategies to modulate helicity include the incorporation of helix-promoting or helix-disrupting residues. For example, the introduction of D-amino acids can destabilize the helical structure, which has been shown to reduce hemolytic activity while retaining desired bioactivities. nih.govresearchgate.net
Finally, the concept of amphipathicity—the spatial separation of hydrophobic and hydrophilic residues—is a central theme in the design of this compound analogs. Maintaining or enhancing the amphipathic character of the α-helix is often a prerequisite for preserving or improving biological function. nih.govresearchgate.net
Impact of Amino Acid Substitutions and Stereochemistry on this compound Bioactivity
Systematic amino acid substitutions have provided valuable insights into the SAR of this compound. The strategic replacement of specific residues has been shown to significantly impact its antimicrobial, anticancer, and insulinotropic activities.
Cationicity and Hydrophobicity:
Increasing the cationicity of this compound by substituting neutral amino acids with lysine has been a particularly fruitful strategy. For instance, replacing Gly¹¹ with Lys ([G11K]) enhanced the peptide's potency against both Gram-positive and Gram-negative bacteria by 4- to 16-fold. researchgate.net However, this modification also led to a sixfold increase in hemolytic activity. researchgate.net Further increasing the positive charge with an additional substitution of Ser⁷ to Lys ([S7K, G11K]) further boosted antimicrobial potency, but the analog remained cytotoxic to red blood cells. researchgate.net
In the context of anticancer activity, the substitution of Asn¹⁵ with Lys ([N15K]) resulted in a sixfold increase in potency against A549 lung cancer cells and doubled the therapeutic index. nih.gov Combining this with a Gly¹¹ to Lys substitution ([G11K, N15K]) yielded an analog with activity against various cancer cell lines, including hepatocarcinoma (HepG2), breast adenocarcinoma (MDA-MB-231), and colorectal adenocarcinoma (HT-29). nih.govmdpi.com
Conversely, increasing the hydrophobicity by replacing amino acids on the nonpolar face with tryptophan led to up to an 11-fold increase in cytotoxicity against A549 cells, but this was accompanied by a parallel increase in hemolytic activity. nih.gov This highlights the challenge of decoupling desired bioactivity from general cytotoxicity when modulating hydrophobicity.
Stereochemistry:
The introduction of D-amino acids, which alters the stereochemistry of the peptide backbone, has proven to be an effective strategy for improving the selectivity of this compound analogs. Incorporating a D-lysine at position 11 in the [N15K] analog ([D-Lys¹¹, N15K]) retained the potent anticancer activity against A549 cells but impressively increased the therapeutic index by 13-fold compared to the native peptide. nih.gov Similarly, an analog with D-lysine at both positions 7 and 11 showed high potency against multidrug-resistant Gram-negative bacteria while exhibiting significantly lower hemolytic and cytotoxic activity against human lung cells. nih.gov The introduction of D-amino acids is thought to reduce helicity, which can decrease nonspecific interactions with mammalian cell membranes, thereby improving selectivity. nih.govresearchgate.netresearchgate.net
The following table summarizes the effects of selected amino acid substitutions on the bioactivity of this compound:
| Analog | Substitution(s) | Key Bioactivity Change | Reference(s) |
| [G11K] | Gly¹¹ → Lys | 4-16 fold increase in antimicrobial potency; 6-fold increase in hemolytic activity. | researchgate.net |
| [S7K, G11K] | Ser⁷ → Lys, Gly¹¹ → Lys | Further increased antimicrobial potency; remained cytotoxic. | researchgate.net |
| [N15K] | Asn¹⁵ → Lys | 6-fold increase in potency against A549 cells; 2-fold increase in therapeutic index. | nih.gov |
| [G11K, N15K] | Gly¹¹ → Lys, Asn¹⁵ → Lys | Active against HepG2, MDA-MB-231, and HT-29 cancer cells. | nih.govmdpi.com |
| Trp-containing analogs | Various | Up to 11-fold increase in cytotoxicity against A549 cells; parallel increase in hemolytic activity. | nih.gov |
| [D-Lys¹¹, N15K] | Asn¹⁵ → Lys, Gly¹¹ → D-Lys | Retained potency against A549 cells; 13-fold increase in therapeutic index. | nih.gov |
| [D-Lys⁷, D-Lys¹¹] | Ser⁷ → D-Lys, Gly¹¹ → D-Lys | High potency against multidrug-resistant Gram-negative bacteria; low hemolytic activity. | nih.gov |
Strategies for Enhancing this compound Stability and Modulating Specificity
While rational amino acid substitutions can enhance the potency and specificity of this compound, its therapeutic potential can be limited by its susceptibility to proteolytic degradation and its linear, flexible nature. researchgate.netresearchgate.net To address these limitations, various peptide engineering strategies have been explored.
Hydrocarbon stapling is a powerful technique used to constrain a peptide into an α-helical conformation. researchgate.netformulationbio.com This is achieved by introducing two unnatural amino acids with olefin-containing side chains at specific positions (e.g., i and i+4 or i and i+7) and then creating a covalent "staple" between them via olefin metathesis. formulationbio.com This conformational locking can lead to increased helicity, enhanced resistance to proteases, and improved biological activity. researchgate.netformulationbio.com
For this compound, hydrocarbon stapling has been successfully employed to improve its antitumor properties. A series of stapled this compound peptides were synthesized without altering the key residues responsible for its activity. researchgate.net One particular analog, this compound-Sp3, demonstrated a significant improvement in helicity, resistance to proteolysis, and antitumor activity compared to the original linear peptide. researchgate.netnih.gov This suggests that this compound-Sp3 holds promise as a lead compound for the development of novel anticancer drugs. researchgate.netresearchgate.net
Other cyclization strategies, while not all explicitly reported for this compound, represent potential avenues for enhancing its stability and bioactivity. These include:
Head-to-tail cyclization: Forming an amide bond between the N- and C-termini. longdom.orgmdpi.com
Side chain-to-side chain cyclization: Creating linkages between the side chains of different amino acids, such as lactam bridges (between acidic and basic residues) or disulfide bonds (between two cysteines). sb-peptide.com
Thioether bonds: Formed between a cysteine thiol and an electrophilic group. sb-peptide.com
These approaches can improve metabolic stability and receptor binding affinity by reducing the conformational freedom of the peptide. longdom.orgmdpi.com
The incorporation of D-amino acids is a well-established strategy to enhance the proteolytic stability of peptides, as they are not recognized by the naturally occurring L-amino acid-specific proteases. mdpi.complos.org As discussed previously, the introduction of D-lysine residues in this compound not only improved its therapeutic index but would also be expected to increase its resistance to enzymatic degradation. nih.govnih.gov
Beyond D-amino acids, the inclusion of other non-natural amino acid residues can also be used to fine-tune the properties of this compound. For example, incorporating residues like α-aminoisobutyric acid (Aib) is known to strongly promote helical structures. mdpi.com While not specifically reported for this compound, this approach could be used to further stabilize its α-helical conformation. The use of non-proteinogenic amino acids with modified side chains can also be employed to modulate properties such as charge, hydrophobicity, and hydrogen bonding capacity in a more nuanced manner than is possible with the 20 canonical amino acids. mdpi.com
Computational Modeling and In Silico Approaches for this compound SAR Analysis
Computational methods play an increasingly important role in understanding the SAR of peptides like this compound and in guiding the design of new analogs. These in silico approaches can provide molecular-level insights into peptide-membrane interactions and help to predict the biological activity of novel sequences, thereby reducing the time and cost of experimental studies.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. For peptides like this compound, QSAR studies would involve calculating a set of molecular descriptors for a series of analogs and then using statistical methods to correlate these descriptors with their measured activities (e.g., antimicrobial MIC, anticancer IC₅₀, or hemolytic activity).
While specific QSAR models exclusively for this compound are not extensively detailed in the provided search results, the principles of such an approach are evident in the broader field of antimicrobial and anticancer peptide design. researchgate.net Descriptors used in peptide QSAR can include:
Physicochemical properties: Net charge, hydrophobicity, hydrophobic moment, and isoelectric point.
Topological descriptors: Describing the connectivity and shape of the peptide.
3D descriptors: Derived from the three-dimensional conformation of the peptide, such as solvent-accessible surface area.
Helical wheel projections, a simple but effective 2D representation, are frequently used to visualize the amphipathic nature of peptides like this compound and its analogs. nih.gov This visualization aids in the rational design of substitutions to modulate the hydrophobic and hydrophilic faces of the helix. More advanced computational tools can predict the therapeutic index of peptides based on hydrophobicity scales and sequence moments. researchgate.net
Molecular dynamics (MD) simulations are another powerful in silico tool used to study the behavior of this compound and its analogs in a membrane environment. nih.gov These simulations can reveal how the peptide inserts into and perturbs the lipid bilayer, providing a dynamic view of its mechanism of action. For instance, MD studies on the related peptide alyteserin-1c (B1578633) have been used to understand how amino acid substitutions affect its interaction with model bacterial and mammalian membranes. nih.govnih.gov Similar approaches could be applied to this compound to predict the effects of modifications on its membrane-disrupting capabilities and selectivity.
An in silico screening of this compound against a bacterial protein target has also been reported, suggesting that computational docking studies could be employed to identify specific molecular interactions and guide the design of analogs with improved target affinity. biorxiv.org
This compound, a cationic, α-helical peptide with the sequence H-ILGKLLSTAAGLLSNL-NH2, was originally isolated from the skin secretions of the midwife toad, Alytes obstetricans. nih.govnih.govbiosynth.com In its natural form, it demonstrates relatively weak antimicrobial and hemolytic activities. nih.govnih.gov These properties have made it a target for structure-activity relationship (SAR) studies and rational peptide engineering to enhance its therapeutic potential. nih.govmdpi.com The primary goals of these modifications are to increase potency against microbial or cancer cells while minimizing toxicity to host cells. nih.govresearchgate.net
Rational engineering efforts have focused on key physicochemical properties such as cationicity, amphipathicity, and structural stability. nih.govresearchgate.net A common strategy involves substituting specific amino acid residues to modulate these characteristics. For instance, increasing the net positive charge (cationicity) of the peptide, while preserving its amphipathic α-helical structure, has been a successful approach to boost biological activity. nih.govresearchgate.net
One key area of investigation has been the enhancement of its antimicrobial properties, particularly against multidrug-resistant Gram-negative bacteria. nih.gov Studies have shown that substituting neutral amino acids with basic residues like lysine can significantly improve antimicrobial potency. nih.govnovoprolabs.com For example, replacing the glycine (B1666218) at position 11 with a lysine ([G11K]) enhanced the potency against both Gram-negative and Gram-positive bacteria by four to sixteen-fold. nih.gov However, this modification also led to a six-fold increase in hemolytic activity. nih.gov
Further engineering to optimize the therapeutic index has involved the incorporation of D-amino acids. nih.govnovoprolabs.com This strategy aims to improve selectivity for bacterial membranes over host cells. An analog containing D-lysine at positions 7 and 11 demonstrated high potency against several Gram-negative bacteria, including multidrug-resistant strains, while exhibiting significantly lower hemolytic and cytotoxic activity against human cells. nih.gov
In the context of anticancer applications, modifications have included replacing amino acids on the hydrophobic face with L-tryptophan and those on the hydrophilic face with L-lysine or D-lysine. researchgate.net While these changes increased cytotoxicity against non-small cell lung adenocarcinoma A549 cells, they also increased hemolytic activity. researchgate.net Another innovative approach involves hydrocarbon stapling, a technique used to constrain the peptide's α-helical conformation. researchgate.net This modification has been shown to improve helicity, resistance to proteases, and antitumor activity, suggesting its potential for developing novel anticancer agents. researchgate.net
The insulinotropic effects of this compound have also been a subject of SAR studies. researchgate.net Analogs with increased cationicity, such as [G11K] and [S7k,G11k], were found to be more potent in stimulating insulin (B600854) release from clonal β-cells. researchgate.net This indicates that, similar to its antimicrobial activity, the positive charge of this compound is crucial for its interaction with pancreatic β-cells. researchgate.net
The table below summarizes the findings from various SAR studies on this compound analogs.
| Peptide/Analog | Sequence/Modification | Key Findings | Citations |
| This compound | ILGKLLSTAAGLLSNL-NH₂ | Native peptide; weak antimicrobial and hemolytic activity. Potent against Staphylococcus aureus (MIC 50 µM). | nih.govnih.gov |
| [G11K]this compound | ILGKLLSTAAGK LLSNL-NH₂ | 4- to 16-fold increased antimicrobial potency; 6-fold increased hemolytic activity (LC₅₀=24 µM). | nih.gov |
| [S7K, G11K]this compound | ILGKLLK TAAGK LLSNL-NH₂ | Further increased antimicrobial potency; remained cytotoxic to erythrocytes (LC₅₀=38 µM). | nih.gov |
| [D-Lys⁷, D-Lys¹¹]this compound | ILGKLLk TAAGk LLSNL-NH₂ (k=D-Lysine) | High potency against Gram-negative bacteria (MIC=8 µM); significantly lower hemolytic activity (LC₅₀=185 µM) and cytotoxicity (LC₅₀=65 µM). | nih.gov |
| This compound-Sp3 | Hydrocarbon stapled analog | Significant improvement in helicity, protease resistance, and antitumor activity compared to the parent peptide. | researchgate.net |
| [G11K, N15K]this compound | ILGKLLSTAAGK LLSK L-NH₂ | Among the most potent analogs for stimulating insulin release. | researchgate.net |
Molecular Docking and Dynamics Simulations of this compound-Target Complexes
To complement experimental SAR studies, molecular docking and molecular dynamics (MD) simulations have been employed to provide detailed insights into the interactions between this compound and its biological targets at an atomic level. researchgate.netbiorxiv.orgoup.com These computational techniques are valuable for understanding the peptide's mechanism of action and for guiding the rational design of more effective analogs. nih.gov
Molecular docking studies have been used to predict the binding modes and affinities of this compound with various protein targets. In the context of its antibacterial activity against Acinetobacter baumannii, docking simulations revealed that this compound can interact with several key pathogenic proteins, including bfmR, adeS, and cat-1. oup.com The peptide exhibited strong binding affinities, with values ranging from -8.0 to -12.3 kcal/mol, indicating stable interactions driven by hydrogen bonds and hydrophobic contacts. oup.com Such studies help identify potential molecular targets responsible for the peptide's antimicrobial effects.
MD simulations provide a dynamic view of the peptide-target complex, revealing conformational changes and the stability of interactions over time. acs.org For Alyteserin-1c, a closely related peptide, MD simulations were used to study its interaction with model lipid bilayers mimicking bacterial and mammalian membranes. nih.gov These simulations showed how the peptide inserts into and disrupts the membrane, a process driven by initial electrostatic attraction followed by the insertion of hydrophobic residues into the lipid core. nih.gov Similar simulations have been applied to understand the insulinotropic actions of this compound, helping to estimate the stability of the peptide in complex with its target enzyme. researchgate.net
In the development of engineered peptides, MD simulations have also been used to assess structural stability. For instance, simulations of hydrocarbon-stapled this compound analogs confirmed that the stapling strategy effectively stabilizes the α-helical secondary structure, which is crucial for its biological activity. researchgate.net By predicting how modifications will affect the peptide's structure and its interaction with targets, these computational approaches play a crucial role in the rational engineering of this compound. researchgate.netnih.gov
Synthetic Methodologies and Chemical Biology Applications of Alyteserin 2a
Solid-Phase Peptide Synthesis (SPPS) and Purification of Alyteserin-2a and Analogs
The primary method for producing this compound and its derivatives for research purposes is Solid-Phase Peptide Synthesis (SPPS). mdpi.combachem.com SPPS is a well-established technique that allows for the stepwise assembly of amino acids on a solid resin support, enabling the creation of peptides in a controlled and efficient manner. bachem.com
The process begins with the C-terminal amino acid being anchored to an insoluble polymer resin. bachem.comresearchgate.net The synthesis then proceeds through cycles of deprotection of the Nα-protecting group, washing, coupling of the next protected amino acid, and further washing. bachem.com This cyclical process is repeated until the desired peptide sequence is fully assembled. researchgate.net A significant advantage of SPPS is the simplification of the purification process, as the growing peptide chain remains attached to the solid support, allowing for the easy removal of excess reagents and by-products through filtration and washing. bachem.com
For the synthesis of this compound and its analogs, the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is commonly employed. biorxiv.orgnih.gov The Fmoc group serves as a temporary protecting group for the Nα-amino function and is removed with a mild base, typically piperidine (B6355638) in dimethylformamide (DMF). biorxiv.orgbeilstein-journals.org
Following the complete assembly of the peptide chain, the peptide is cleaved from the resin support. researchgate.net This is often achieved using a strong acid, such as trifluoroacetic acid (TFA), which also removes the side-chain protecting groups. beilstein-journals.orgnovoprolabs.com
Purification of the crude peptide is a critical step to obtain a highly pure product. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying this compound and its analogs. mdpi.com A semi-preparative C18 column is often used with a mobile phase consisting of a gradient of water and acetonitrile, both containing a small percentage of TFA. mdpi.com The peptide is detected by monitoring the absorbance at 220 nm. mdpi.com Finally, the molecular mass of the purified peptide is confirmed using techniques like matrix-assisted laser desorption ionization-time of flight (MALDI-TOF) mass spectrometry. mdpi.com
Researchers have synthesized various analogs of this compound to investigate structure-activity relationships. researchgate.net For instance, analogs have been created by substituting amino acids on the hydrophobic and hydrophilic faces of the α-helix. researchgate.net These modifications aim to enhance specific properties, such as antimicrobial or anticancer activity. researchgate.netuwi.edu Hydrocarbon stapling is another modification strategy that has been applied to this compound to stabilize its α-helical structure and improve its biological activity and resistance to proteases. researchgate.netformulationbio.com
Table 1: Key Steps in Solid-Phase Peptide Synthesis of this compound
| Step | Description | Reagents/Conditions |
| Resin Preparation | Swelling the resin in a suitable solvent to allow for efficient reaction kinetics. | DMF or DCM |
| Deprotection | Removal of the Fmoc protecting group from the N-terminus of the growing peptide chain. | 20% Piperidine in DMF |
| Washing | Removal of excess deprotection reagent and by-products. | DMF, DCM |
| Amino Acid Coupling | Addition of the next Fmoc-protected amino acid to the deprotected N-terminus. | Coupling reagents (e.g., HBTU, HATU), base (e.g., DIPEA) |
| Washing | Removal of excess reagents and by-products from the coupling reaction. | DMF, DCM |
| Final Cleavage | Cleavage of the completed peptide from the resin and removal of side-chain protecting groups. | Trifluoroacetic acid (TFA) with scavengers |
| Purification | Isolation of the target peptide from impurities. | Reverse-Phase HPLC |
| Characterization | Confirmation of the peptide's identity and purity. | Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) |
Chemoenzymatic and Recombinant Approaches for this compound Production
While SPPS is the workhorse for producing research quantities of this compound, chemoenzymatic and recombinant methods offer potential for larger-scale and more cost-effective production. nih.govmdpi.com
Chemoenzymatic synthesis combines chemical synthesis with enzymatic transformations. semanticscholar.orgresearchgate.net This approach can be advantageous for specific modifications or for producing complex peptides. For instance, enzymes can be used for specific ligations or cyclizations that may be challenging to achieve through purely chemical means. researchgate.net While specific chemoenzymatic protocols for this compound are not extensively detailed in the provided context, the principles of this methodology are applicable. semanticscholar.orguniversiteitleiden.nl
Recombinant production involves using microorganisms, such as bacteria or yeast, as cellular factories to produce the desired peptide. nih.gov This method is particularly suitable for producing large quantities of peptides. nih.govmdpi.com The gene encoding this compound can be inserted into a plasmid, which is then introduced into a host organism like Escherichia coli or the yeast Pichia pastoris. nih.govscispace.com The host cells then express the peptide. Often, the peptide is produced as a fusion protein with a tag to prevent degradation and facilitate purification. mdpi.comresearchgate.net
One strategy involves fusing the peptide to a self-cleaving aggregation tag. researchgate.net After expression, the fusion protein aggregates can be easily recovered, and the tag can be induced to self-cleave, releasing the active peptide. researchgate.net Another approach utilizes fusion tags like elastin-like polypeptide (ELP), which allows for simple, non-chromatographic purification. mdpi.com
Lactic acid bacteria, such as Lactococcus lactis, have also been engineered to produce and secrete this compound. scispace.comnih.gov This approach has shown promise for producing this compound with activity against Gram-negative bacteria. scispace.comnih.gov
Table 2: Comparison of Production Methods for this compound
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Chemoenzymatic Synthesis | Recombinant Production |
| Principle | Stepwise chemical addition of amino acids on a solid support. bachem.com | Combination of chemical and enzymatic steps. semanticscholar.org | Biosynthesis using genetically engineered organisms. nih.gov |
| Advantages | High purity, precise control over sequence, ability to incorporate unnatural amino acids. bachem.combeilstein-journals.org | High selectivity of enzymatic reactions, can perform complex transformations. semanticscholar.orgresearchgate.net | Cost-effective for large-scale production, can produce complex peptides. nih.govmdpi.com |
| Disadvantages | Can be expensive and time-consuming for long peptides, use of hazardous chemicals. bachem.comnih.gov | May require specific enzyme development, optimization of reaction conditions can be complex. semanticscholar.org | Potential for low yield, formation of inclusion bodies, challenges with peptide toxicity to the host. nih.govresearchgate.net |
| Typical Scale | Milligrams to grams. bachem.com | Milligrams to grams. | Grams to kilograms. nih.gov |
Development of this compound as a Chemical Probe for Biological Research
A chemical probe is a small molecule used to study biological systems. nih.gov this compound and its analogs have potential as chemical probes due to their interactions with cell membranes. biosynth.comnih.gov By modifying the structure of this compound, researchers can create tools to investigate cellular processes.
The development of stapled peptides based on the this compound sequence is a prime example. researchgate.netformulationbio.com Hydrocarbon stapling involves introducing a synthetic brace to lock the peptide into its bioactive α-helical conformation. researchgate.netresearchgate.net This modification can enhance the peptide's stability, cell permeability, and target-binding affinity, making it a more effective probe. researchgate.netresearchgate.net For instance, a stapled analog of this compound, designated this compound-Sp3, showed significantly improved helicity, protease resistance, and antitumor activity compared to the parent peptide. researchgate.net Such probes can be used to study protein-protein interactions or to target specific cellular pathways. researchgate.net
Strategies for Functionalizing and Labeling this compound for Imaging and Detection
To visualize and track this compound within biological systems, it can be functionalized with various labels. sb-peptide.comsb-peptide.com
Fluorescent labeling is a common strategy for imaging and detection. sb-peptide.com Fluorescent dyes can be attached to the peptide, typically at the N-terminus, C-terminus, or on the side chain of an amino acid like lysine (B10760008). sb-peptide.comsb-peptide.com Commonly used dyes include fluorescein (B123965) derivatives like FAM (carboxyfluorescein) and rhodamine derivatives like TAMRA (tetramethylrhodamine). sb-peptide.com These labeled peptides can be used in a variety of applications, including:
Microscopy: To visualize the localization of the peptide within cells. sb-peptide.com
Flow Cytometry (FACS): To quantify the uptake of the peptide by cells. sb-peptide.com
In Vivo Imaging: To track the distribution of the peptide in living organisms. sb-peptide.com
Chelating agents can also be conjugated to this compound for use in imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). sb-peptide.com Bifunctional chelators such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) can be attached to the peptide and then used to chelate a radioactive metal ion. sb-peptide.com The resulting radiolabeled peptide can be used to image specific tissues or tumors where the peptide accumulates. sb-peptide.com
Table 3: Common Labels for Functionalizing this compound
| Label Type | Examples | Applications |
| Fluorescent Dyes | FAM, FITC, TAMRA, Alexa Dyes. sb-peptide.com | Microscopy, Flow Cytometry, In Vivo Imaging. sb-peptide.com |
| Chelating Agents | DOTA, NOTA, TETA. sb-peptide.com | PET, SPECT, MRI. sb-peptide.com |
| Biotin | Biotin | Affinity purification, detection with streptavidin conjugates. |
Preclinical Pharmacological Investigations of Alyteserin 2a: Mechanistic Insights
In Vitro Pharmacodynamic Characterization of Alyteserin-2a
Cellular Responses and Concentration-Effect Relationships in Cell Models (e.g., insulin (B600854) secretion from β-cells)
This compound, a peptide originally isolated from the skin secretions of the midwife toad Alytes obstetricans, has demonstrated notable insulinotropic activity in preclinical studies. mdpi.comnih.gov In vitro experiments using the clonal pancreatic β-cell line, BRIN-BD11, have been instrumental in characterizing its effects on insulin secretion.
This compound stimulates insulin release from BRIN-BD11 cells in a concentration-dependent manner. nih.gov A statistically significant increase in insulin secretion is observed at a concentration of 30 nM. researchgate.netdntb.gov.ua The response escalates with increasing concentrations, reaching a 296 ± 26% of basal release at 3 μM. researchgate.netresearchgate.net Importantly, this stimulation of insulin secretion occurs without compromising cell membrane integrity, as evidenced by the absence of lactate (B86563) dehydrogenase (LDH) release at concentrations up to 3 μM. nih.govresearchgate.net This indicates that the observed effects are not due to cytotoxicity.
The mechanism underlying the insulinotropic action of this compound involves the depolarization of the β-cell membrane and a subsequent increase in intracellular calcium concentration ([Ca2+]i). mdpi.comnih.govresearchgate.net These events are critical steps in the canonical pathway of glucose-stimulated insulin secretion. mdpi.com The influx of extracellular calcium is a key trigger for the exocytosis of insulin-containing granules. nih.gov Studies have shown that the insulin-releasing activity of this compound is attenuated by agents that activate KATP channels or inhibit voltage-dependent Ca2+ channels, further supporting this mechanism of action. researchgate.netplos.org
Structure-activity relationship studies have revealed that modifications to the this compound peptide can significantly enhance its potency. Increasing the cationicity of the peptide through amino acid substitutions, such as replacing Gly11 with Lys, can improve the potency of its insulinotropic action by 300 to 1000-fold. mdpi.com For instance, analogs like [G11K]this compound have shown potent insulin-releasing activity at concentrations as low as 0.01 nM. researchgate.netresearchgate.net
Interactive Table: Concentration-Dependent Insulin Secretion by this compound in BRIN-BD11 Cells
| Concentration | % of Basal Insulin Release | Statistical Significance (p-value) |
| 30 nM | Significant increase | < 0.05 |
| 3 µM | 296 ± 26% | < 0.001 |
Tissue-Specific Responses and Organotypic Models
While detailed studies on this compound in complex organotypic models are not extensively documented in the available literature, the effects observed in isolated pancreatic islets provide insights into its tissue-specific actions. Isolated mouse pancreatic islets, which represent a more physiologically relevant model than cell lines by preserving the multicellular architecture and cell-cell interactions of the islet of Langerhans, have been used to validate the insulinotropic effects of this compound and its analogs. researchgate.netplos.org
Analogs of this compound, such as [A14K] and [A20K] derivatives, have demonstrated potent insulin secretion from isolated mouse pancreatic islets, mirroring the effects seen in BRIN-BD11 cells. mdpi.com This suggests that the direct stimulatory effect on β-cells is a primary mechanism of action. Furthermore, long-term treatment of high-fat-fed mice with an analog of this compound, [G11k]this compound, led to improved responses of their isolated islets to various insulin secretagogues. plos.org This indicates that this compound may also have a role in restoring β-cell function in conditions of insulin resistance.
The specificity of this compound's action appears to be targeted towards insulin-secreting cells. Beyond its effects on pancreatic islets, some frog skin-derived peptides, which share structural similarities with this compound, have been shown to stimulate the release of glucagon-like peptide-1 (GLP-1) from enteroendocrine GLUTag cells. researchgate.net However, specific data on this compound's effect on GLP-1 secretion is not prominently available.
Mechanistic Studies of this compound Disposition in Experimental Systems
Absorption and Permeation Mechanisms in Model Systems
Information regarding the specific absorption and permeation mechanisms of this compound in model systems like Caco-2 cells is limited in the currently available scientific literature. However, general characteristics of antimicrobial peptides (AMPs), a class to which this compound belongs, can provide some insights. AMPs are typically cationic and amphipathic, properties that facilitate their interaction with and disruption of cell membranes. biosynth.comimrpress.com This membrane-permeating ability is fundamental to their antimicrobial action and could also influence their absorption across epithelial barriers. nih.gov The hydrophobic residues in this compound contribute to its insertion into the membrane core. biosynth.com
For therapeutic application, particularly oral delivery, the poor proteolytic stability and conformational flexibility of linear peptides like this compound present significant hurdles. researchgate.net Strategies such as hydrocarbon stapling have been explored to improve its resistance to proteolytic degradation and enhance its structural stability. researchgate.netformulationbio.com
Distribution Patterns and Subcellular Localization
Detailed studies on the whole-body distribution and specific subcellular localization of this compound are not extensively reported. However, based on its mechanism of action in β-cells, it is evident that this compound interacts with the plasma membrane to induce depolarization and subsequent calcium influx. mdpi.comresearchgate.net This suggests an initial localization at the cell surface.
Some studies on other frog skin peptides have shown that they can be internalized by cells. For example, some peptides have been observed to localize within the cytoplasm and even the nucleus of macrophages, though they were excluded from the nucleoli. dntb.gov.ua Whether this compound follows a similar pattern of subcellular distribution after its initial interaction with the plasma membrane requires further investigation.
Biotransformation Pathways and Metabolizing Enzyme Identification
The biotransformation of peptides like this compound is a critical factor in determining their in vivo half-life and efficacy. Peptides are generally susceptible to degradation by various proteases and peptidases present in the plasma and tissues. researchgate.net While specific enzymes responsible for the metabolism of this compound have not been identified, it is known that modifications can enhance its stability. For example, the introduction of D-amino acids has been shown to increase resistance to degradation by peptidases. mdpi.com
The metabolism of xenobiotics, including peptides, typically involves Phase I (functionalization) and Phase II (conjugation) reactions, catalyzed by a wide range of enzymes such as cytochrome P450s, transferases, and hydrolases. openaccessjournals.comnih.govnih.gov However, detailed metabolic profiling of this compound to identify its specific biotransformation pathways and the enzymes involved has not been published. Research into hydrocarbon-stapled analogs of this compound has demonstrated significantly improved resistance to proteases, indicating a strategy to overcome rapid biotransformation. researchgate.netformulationbio.com
Elimination Mechanisms and Transporter Interactions
The primary routes of elimination for peptides are renal filtration and enzymatic degradation (proteolysis). sb-peptide.com Systemic administration of peptides often results in rapid clearance by the kidneys and liver. mdpi.com Small, hydrophilic peptides are typically subject to glomerular filtration in the kidneys, followed by reabsorption and degradation within the renal tubules or excretion in the urine. For larger or more hydrophobic peptides, hepatic uptake and metabolism can be a significant clearance pathway. sb-peptide.commdpi.com Given that this compound is a relatively small peptide (17 amino acids), renal clearance is anticipated to be a major elimination route. researchgate.net Studies on other amphipathic peptides have shown significant accumulation in the kidney and liver, underscoring the role of these organs in their disposition. ahajournals.org
Proteolytic degradation is a major barrier to the systemic application of many natural peptides. sb-peptide.com Enzymes present in plasma and tissues can cleave peptide bonds, leading to rapid inactivation and clearance. The stability of this compound against proteases has been a subject of investigation, with strategies such as hydrocarbon stapling being explored to enhance its resistance to hydrolases and thereby improve its metabolic stability. researchgate.net The use of D-amino acids in synthetic analogs is another established method to reduce susceptibility to proteolysis, as proteases are stereospecific for L-amino acids. ahajournals.orgnovoprolabs.com
The interaction of this compound with membrane transporters is not well-documented in publicly available literature. The initial interaction of cationic AMPs with cell membranes is primarily driven by electrostatic attraction to the negatively charged components of the membrane surface. nih.gov Following this initial binding, peptides may be internalized via endocytic pathways. phoreusbiotech.com However, specific interactions with well-characterized drug transporters, such as those from the ATP-binding cassette (ABC) or solute carrier (SLC) superfamilies, which are crucial for the disposition of many small molecule drugs, have not been specifically reported for this compound. Such interactions could potentially influence its distribution into tissues and its rate of cellular uptake and subsequent elimination.
Table 1: General Preclinical Pharmacokinetic Characteristics and Elimination Pathways of Antimicrobial Peptides
| Parameter | General Characteristic for Antimicrobial Peptides | Implication for this compound |
| Primary Clearance Organs | Kidney, Liver ahajournals.org | Expected to be cleared primarily by renal and hepatic mechanisms. |
| Metabolism | Susceptibility to proteolysis by plasma and tissue proteases. sb-peptide.com | Native form likely subject to degradation; modifications may enhance stability. researchgate.net |
| Excretion | Primarily renal excretion for smaller peptides; biliary excretion for larger/hydrophobic peptides. sb-peptide.com | As a small peptide, renal excretion is likely a significant pathway. |
| Transporter Interactions | Initial binding via electrostatic interactions; potential for endocytic uptake. nih.govphoreusbiotech.com | Specific transporter-mediated disposition is not yet characterized. |
| Half-life | Generally short in vivo due to rapid clearance and degradation. sb-peptide.com | Modifications are likely required to extend systemic circulation time. |
Integrated Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in Preclinical Contexts
Integrated pharmacokinetic-pharmacodynamic (PK/PD) modeling is a quantitative approach used in drug development to establish a relationship between drug exposure (PK) and its pharmacological effect (PD). nih.gov For antimicrobial agents, this analysis is essential for optimizing dosage regimens to maximize efficacy while minimizing the potential for the development of resistance. nih.govnih.gov The process involves characterizing the time course of drug concentrations in the body and linking it to the time course of its antimicrobial activity. oup.com
For antimicrobial peptides, the key PK/PD indices that typically correlate with efficacy are:
ƒAUC/MIC: The ratio of the free drug area under the concentration-time curve over 24 hours to the Minimum Inhibitory Concentration.
ƒCmax/MIC: The ratio of the maximum free drug concentration to the MIC.
%ƒT>MIC: The percentage of the dosing interval during which the free drug concentration remains above the MIC. asm.org
Preclinical infection models, both in vitro (e.g., hollow-fiber infection models) and in vivo (e.g., mouse thigh or lung infection models), are the cornerstones for determining which of these indices is the primary driver of efficacy and the magnitude of the index required for a desired level of bacterial killing (e.g., stasis or 1-log reduction in colony-forming units). nih.govoup.com For many cationic peptides, such as polymyxins, the ƒAUC/MIC ratio has been identified as the most predictive PK/PD index. nih.gov
While extensive pharmacodynamic data exists for this compound and its analogs, including MIC values against various bacterial strains and activity in models of cancer and diabetes, there is a lack of published, fully integrated PK/PD models in the preclinical setting. researchgate.netresearchgate.netspandidos-publications.com Such models would require the simultaneous measurement of this compound concentrations in a relevant biological matrix (e.g., plasma, tissue) and the corresponding therapeutic effect over time within the same preclinical study. This integration allows for the determination of target exposure levels needed to achieve efficacy, which is a critical step for translating preclinical findings to clinical trial design. asm.org The development of such a model for this compound would provide crucial insights into its therapeutic potential and inform the selection of an optimal dosing strategy.
Table 2: Illustrative Preclinical PK/PD Target Data for an Antimicrobial Peptide
This table presents hypothetical data to illustrate the output of a preclinical PK/PD analysis for an antimicrobial peptide like this compound against a target pathogen, based on a murine infection model.
| Pharmacodynamic Endpoint | Required ƒAUC/MIC | Required ƒCmax/MIC | Required %ƒT>MIC |
| Bacteriostasis (No change in CFU) | 20-40 | 4-6 | 30-40 |
| 1-log₁₀ CFU Reduction | 40-60 | 8-10 | 50-60 |
| 2-log₁₀ CFU Reduction | 80-120 | 12-15 | >70 |
CFU: Colony-Forming Unit. Data are representative and not specific to this compound.
Interactions of Alyteserin 2a with Broader Biological Systems and Pathogens
Alyteserin-2a as an Antimicrobial Agent: Spectrum of Activity and Mechanistic Considerations
This compound is an antimicrobial peptide (AMP) that exhibits activity against various pathogens. biosynth.com Its mechanism of action is thought to involve the disruption of microbial cell membranes, a common trait for many AMPs. biosynth.com The hydrophobic residues in its structure facilitate the peptide's insertion into the membrane core, leading to membrane disruption and pathogen death. biosynth.com This mechanism is considered less likely to induce resistance compared to conventional antibiotics. biosynth.com
Native this compound displays relatively weak antimicrobial activity. nih.gov It is more potent against the Gram-positive bacterium Staphylococcus aureus, with a reported minimum inhibitory concentration (MIC) of 50 μM, compared to the Gram-negative bacterium Escherichia coli, against which the alyteserin-1 family of peptides is more active. nih.govresearchgate.netnovoprolabs.com
However, the antimicrobial potency of this compound can be significantly enhanced through structural modifications. Increasing the cationicity of the peptide by substituting specific amino acid residues has been shown to boost its activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, the substitution of Gly¹¹ with Lys increased the potency by four to sixteen-fold against both types of bacteria. nih.gov Further substitutions, such as Ser⁷ to Lys, also enhanced antimicrobial potency. nih.gov An analog containing D-lysine at positions 7 and 11 demonstrated high potency against a range of Gram-negative bacteria, including multidrug-resistant strains of Acinetobacter baumannii and Stenotrophomonas maltophilia, with a MIC of 8 µM. nih.gov this compound and its analogs have also shown activity against multidrug-resistant A. baumannii. nih.govmdpi.com
Table 1: Antimicrobial Activity of this compound and its Analogs
| Peptide/Analog | Target Organism | MIC (µM) |
|---|---|---|
| This compound | Staphylococcus aureus (Gram-positive) | 50 |
| This compound | Escherichia coli (Gram-negative) | >100 |
| [D-Lys⁷, D-Lys¹¹]this compound | Acinetobacter baumannii (Gram-negative) | 8 |
| [D-Lys⁷, D-Lys¹¹]this compound | Stenotrophomonas maltophilia (Gram-negative) | 8 |
Data sourced from multiple research findings. nih.govnih.gov
The ability of antimicrobial peptides to permeabilize bacterial membranes suggests their potential use in combination therapies to enhance the efficacy of conventional antibiotics against resistant strains. frontiersin.org While direct studies on the synergistic effects of this compound with conventional antibiotics are not extensively detailed in the provided results, the principle has been demonstrated with other antimicrobial peptides. frontiersin.orgnih.gov For example, some AMPs can act as "permeabilizers," increasing the susceptibility of bacteria to other drugs. frontiersin.org Given that structural modifications of this compound enhance its activity against multidrug-resistant bacteria, it is plausible that it could act synergistically with existing antimicrobials, although further research is needed to confirm this. nih.govpreprints.org
Investigating the Insulinotropic Effects of this compound and its Analogs
This compound has been shown to stimulate the release of insulin (B600854). nih.govmdpi.com At a concentration of 30 nM, it significantly stimulated insulin release from BRIN-BD11 clonal pancreatic beta-cells, with a nearly three-fold increase in basal release at 3 μM. nih.govresearchgate.netresearchgate.netdntb.gov.ua The mechanism behind this insulinotropic action involves membrane depolarization and an increase in intracellular calcium concentration, without compromising plasma membrane integrity at effective concentrations. nih.govmdpi.com
Structure-activity relationship studies have revealed that modifying this compound can significantly enhance its insulin-releasing properties. nih.govmdpi.com Analogs with increased cationicity, achieved by substituting amino acids with L-lysine or D-lysine, have demonstrated greater potency. nih.gov Specifically, the [G11K], [S7k], [S7k,G11k], and [G11k,N15K] analogs were found to be the most potent, stimulating insulin release at concentrations as low as 0.01 nM. nih.govresearchgate.netresearchgate.net Furthermore, analogs such as [S7K], [G11K], [S14K], and [N15K] produced a two-fold greater insulin release at 3 μM compared to the native peptide. nih.gov In contrast, increasing the hydrophobicity of the peptide had a detrimental effect on its insulinotropic activity. researchgate.net
Table 2: Insulinotropic Activity of this compound and its Analogs on BRIN-BD11 Cells
| Peptide/Analog | Minimal Effective Concentration for Insulin Release | Fold Increase in Insulin Release at 3 µM (vs. Basal) |
|---|---|---|
| This compound | 30 nM | ~3-fold |
| [G11K] | 0.01 nM | ~6-fold |
| [S7K] | 0.01 nM | ~6-fold |
| [S14K] | Not specified | ~6-fold |
| [N15K] | Not specified | ~6-fold |
Data synthesized from studies on insulin release. nih.govresearchgate.net
Modulation of Cellular Proliferation and Differentiation by this compound and Derivatives (e.g., anti-tumor activity)
While native this compound exhibits relatively weak cytotoxic activity, its analogs have shown significant potential as anti-tumor agents. spandidos-publications.commdpi.com Modifications to the peptide's structure can transform it into a potent agent against various cancer cell lines. nih.gov
Structure-activity studies have investigated the effects of substituting amino acids on both the hydrophobic and hydrophilic faces of the this compound helix. nih.govmdpi.com Analogs with tryptophan substitutions on the hydrophobic face displayed increased cytotoxicity against non-small cell lung adenocarcinoma A549 cells, though this was accompanied by an increase in hemolytic activity. nih.govmdpi.com
More promising results were obtained by increasing the peptide's cationicity. The [N15K] analog showed a six-fold increase in potency against A549 cells (LC₅₀ = 13 μM) compared to the parent peptide. nih.govmdpi.com The incorporation of a D-Lysine residue at position 11 in the [N15K] analog maintained potency against A549 cells (LC₅₀ = 15 μM) while significantly increasing its therapeutic index. nih.govmdpi.com Another analog, [G11k, N15K]this compound, was found to be active against several human cancer cell lines, including hepatocarcinoma (HepG2), breast adenocarcinoma (MDA-MB-231), and colorectal adenocarcinoma (HT-29). researchgate.netnih.gov Furthermore, hydrocarbon stapling has been employed to create a more structurally stable analog, this compound-Sp3, which demonstrated enhanced protease resistance and antitumor activity. nih.gov
Table 3: Cytotoxic Activity of this compound Analogs against Cancer Cell Lines
| Peptide/Analog | Cell Line | LC₅₀ (µM) |
|---|---|---|
| [N15K]this compound | A549 (Non-small cell lung adenocarcinoma) | 13 |
| [D-Lys¹¹, N15K]this compound | A549 (Non-small cell lung adenocarcinoma) | 15 |
| [G11k, N15K]this compound | HepG2 (Hepatocarcinoma) | 26 |
| [G11k, N15K]this compound | MDA-MB-231 (Breast adenocarcinoma) | 20 |
| [G11k, N15K]this compound | HT-29 (Colorectal adenocarcinoma) | 28 |
Data compiled from research on anti-tumor properties. researchgate.netnih.gov
Other Biological Activities and Systemic Effects of this compound
Beyond its antimicrobial, insulinotropic, and anti-tumor potential, this compound and its derivatives have been shown to modulate immune responses. Specifically, the [G11k, N15K] analog of this compound, at low concentrations, significantly inhibited the release of the immunosuppressive cytokines IL-10 and TGF-β from peripheral blood mononuclear cells. researchgate.netnih.gov This suggests a potential immunomodulatory role for these peptides. The native peptide has a relatively weak hemolytic activity against human erythrocytes. nih.govresearchgate.net
Future Research Directions and Translational Perspectives for Alyteserin 2a
Unexplored Biological Activities and Hypotheses for Alyteserin-2a Functionality
Initially characterized for its antimicrobial properties, particularly against Gram-positive bacteria like Staphylococcus aureus, this compound's full biological spectrum remains largely uncharted. nih.govresearchgate.net Its relatively weak antimicrobial and hemolytic activities in its natural state suggest that its primary role may not be solely as a direct-acting antibiotic. researchgate.netnih.govnih.gov Research into its analogs has begun to unveil a wider range of potential functions that warrant deeper investigation.
Immunomodulatory Potential: Some frog skin peptides are known to possess complex immunomodulatory properties, influencing the production of both pro-inflammatory and anti-inflammatory cytokines. researchgate.net Analogs of this compound, such as [G11k, N15K] this compound, have been shown to significantly inhibit the release of the immunosuppressive cytokines Interleukin-10 (IL-10) and Transforming growth factor-beta (TGF-β) from peripheral blood mononuclear cells. researchgate.netnih.gov This suggests a potential, yet unexplored, role for this compound derivatives as agents that can modulate the immune response, which could have applications in anti-cancer therapies or as anti-inflammatory agents. researchgate.netfrontiersin.org Further studies are needed to understand the specific signaling pathways through which this compound and its analogs interact with immune cells. frontiersin.org
Antidiabetic Activity: A compelling but underexplored area is the potential antidiabetic activity of this compound. researchgate.netresearchgate.net It has been identified as a peptide with high antidiabetic potential and low toxicity towards human blood cells. researchgate.net The hypothesized mechanism involves the depolarization of the pancreatic beta-cell membrane and an increase in intracellular calcium (Ca2+) concentration, which are key steps in stimulating insulin (B600854) release. researchgate.netmdpi.com This positions this compound as a potential lead for developing novel insulin secretagogues for the management of type 2 diabetes, though comprehensive studies are required to validate this function. researchgate.net
Antiviral Hypotheses: Many host-defense peptides from amphibians exhibit antiviral activity. researchgate.net While this has not been a primary focus of this compound research, its structural characteristics as an α-helical, cationic peptide make it a plausible candidate for antiviral investigation. researchgate.net The ability of stapled peptide analogs to inhibit viral fusion processes, as seen with other peptides targeting viruses like MERS-CoV, suggests a potential strategy that could be adapted for this compound derivatives. researchgate.net
Table 1: Known and Hypothesized Biological Activities of this compound and its Analogs
| Biological Activity | Status | Findings and Hypotheses | Citations |
| Antimicrobial | Characterized | Native peptide is more potent against Gram-positive bacteria; analogs show enhanced broad-spectrum activity against multidrug-resistant strains. | nih.govnih.govresearchgate.net |
| Anticancer | Investigated | Native peptide is weakly cytotoxic; analogs show potent activity against various cancer cell lines (A549, HepG2, etc.). | researchgate.netnih.govspandidos-publications.com |
| Immunomodulatory | Partially Explored | Analogs inhibit immunosuppressive cytokines (IL-10, TGF-β); potential to modulate immune cell signaling pathways. | researchgate.netnih.govfrontiersin.org |
| Antidiabetic | Hypothesized | Postulated to stimulate insulin release by increasing intracellular Ca2+ in pancreatic beta-cells. | researchgate.netresearchgate.netmdpi.com |
| Antiviral | Unexplored | Potential function based on structural similarities to other antiviral peptides; could be engineered to inhibit viral fusion. | researchgate.netresearchgate.net |
Advancements in Methodologies for this compound Research
The therapeutic development of natural peptides like this compound is often hindered by limitations such as structural instability and susceptibility to enzymatic degradation. researchgate.netnih.gov However, recent advancements in peptide chemistry and biotechnology offer powerful tools to overcome these challenges.
Peptide Stapling: A significant methodological breakthrough is the use of hydrocarbon stapling. researchgate.netnih.gov This technique involves introducing a synthetic brace to lock the peptide into its bioactive α-helical conformation. For this compound, this modification has led to analogs like this compound-Sp3, which displays markedly improved helicity, resistance to protease degradation, and enhanced antitumor activity compared to the parent peptide. researchgate.netnih.gov This strategy confirms the critical role of a stable secondary structure for the peptide's biological function. researchgate.net
Advanced Peptide Synthesis and Modification: Modern peptide synthesis, particularly automated Solid-Phase Peptide Synthesis (SPPS), allows for the efficient and high-purity production of numerous peptide analogs for structure-activity relationship studies. openaccessjournals.com This has enabled researchers to systematically substitute amino acids to fine-tune the peptide's properties. For instance, replacing specific amino acids with L-tryptophan can increase cytotoxicity against tumor cells, while strategic placement of L-lysine or D-lysine residues can enhance antimicrobial potency against Gram-negative bacteria while minimizing hemolytic activity. researchgate.netnih.govnih.gov
Computational and Analytical Tools: The integration of computational biology is accelerating research. Molecular docking studies, for example, are used to predict the interactions between this compound and its potential targets, such as bacterial proteins. oup.com Advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for determining the three-dimensional structures of these peptides and how they interact with model membranes, providing insight into their mechanism of action. researchgate.netuq.edu.au
Biofunctionalization with Metal-Binding Motifs: A novel approach in peptide engineering is the incorporation of metal-binding motifs, such as the amino-terminal Cu(II) and Ni(II) (ATCUN) binding motif. google.com This motif can chelate metal ions and catalyze the formation of reactive oxygen species (ROS), adding a powerful cytotoxic mechanism that is absent in the original peptide. google.com Applying this strategy to this compound could create a new class of metallopeptides with enhanced antimicrobial or antibiofilm capabilities. google.com
Table 2: Methodological Advancements in this compound Research
| Methodology | Description | Impact on this compound Research | Citations |
| Hydrocarbon Stapling | Introduction of a synthetic brace to enforce an α-helical conformation. | Increases structural stability, protease resistance, and antitumor activity. | researchgate.netresearchgate.netnih.gov |
| Amino Acid Substitution | Strategic replacement of amino acids (e.g., with D-isomers, Trp, Lys). | Enhances potency and selectivity; allows for decoupling of therapeutic effects from toxicity. | researchgate.netnih.govnih.gov |
| Automated SPPS | Efficient, high-throughput chemical synthesis of peptide chains on a solid support. | Facilitates rapid generation of analogs for structure-activity relationship (SAR) studies. | openaccessjournals.com |
| Computational Modeling | In silico techniques like molecular docking to predict peptide-target interactions. | Guides the rational design of new analogs with improved binding affinity. | oup.com |
| ATCUN Motif Insertion | Fusing a metal-binding motif to the peptide's N-terminus. | Potential to create metallo-derivatives with enhanced catalytic and antimicrobial activity. | google.com |
Theoretical Applications of this compound as a Molecular Tool or Lead Scaffold
The true potential of this compound lies not in its native form, but in its utility as a versatile molecular scaffold for the development of novel therapeutics and research tools. researchgate.netnih.govnih.gov
Lead Scaffold for Anticancer Drug Development: this compound is a promising template for creating potent and selective anticancer agents. researchgate.netnih.gov Its structural flexibility, a limitation for direct use, is an advantage for medicinal chemists who can modify it to enhance its therapeutic properties. nih.gov Studies have shown that analogs can be designed to be highly cytotoxic to various human cancer cell lines, including non-small cell lung adenocarcinoma (A549), hepatocarcinoma (HepG2), breast adenocarcinoma (MDA-MB-231), and colorectal adenocarcinoma (HT-29). nih.govspandidos-publications.com A key strategy is to increase the peptide's cationicity and modify its hydrophobicity to improve cytotoxicity against tumor cells while simultaneously reducing its lytic activity against healthy cells like erythrocytes, thereby increasing its therapeutic index. researchgate.netnih.gov
Template for Novel Antimicrobial Agents: With the rise of multidrug-resistant bacteria, this compound serves as an important starting point for new antibiotics. researchgate.netnih.gov Analogs have been developed that show potent, broad-spectrum activity against clinically relevant pathogens, including multidrug-resistant strains of Acinetobacter baumannii and Stenotrophomonas maltophilia. nih.govmdpi.com The design principle often involves increasing the peptide's positive charge to enhance its interaction with negatively charged bacterial membranes, with substitutions like D-lysine helping to minimize toxicity to mammalian cells. nih.gov
Molecular Tool for Research and Delivery: Beyond direct therapeutic use, this compound possesses characteristics that make it a valuable research tool. As a cell-penetrating peptide, it has the inherent ability to cross cell membranes, a property that could be harnessed to deliver other therapeutic molecules (e.g., small molecule drugs, nucleic acids) into cells. researchgate.netnih.gov Furthermore, its amphipathic α-helical structure makes it a useful model for studying the complex biophysics of peptide-membrane interactions, which is fundamental to understanding many biological processes. uq.edu.au There is also potential to engineer it into a "guided antimicrobial peptide" by fusing it to a targeting domain that recognizes a specific pathogen, a strategy that has been successfully demonstrated with other AMPs. researchgate.net
Table 3: Theoretical Applications of the this compound Scaffold
| Application Area | Rationale and Approach | Desired Outcome | Citations |
| Anticancer Scaffold | Modify structure to increase cationicity and tune hydrophobicity. | Potent, selective analogs with high cytotoxicity to cancer cells and a high therapeutic index. | researchgate.netnih.govspandidos-publications.com |
| Antimicrobial Template | Increase positive charge and optimize amphipathicity. | Novel antibiotics effective against multidrug-resistant Gram-negative and Gram-positive bacteria. | nih.govmdpi.compreprints.org |
| Cell-Penetrating Peptide | Utilize its natural ability to cross cell membranes. | A vehicle for targeted intracellular delivery of other therapeutic cargoes. | researchgate.netnih.gov |
| Biophysical Probe | Use as a model α-helical peptide to study membrane interactions. | Deeper understanding of the mechanisms of membrane disruption and pore formation. | uq.edu.au |
Addressing Remaining Scientific Challenges and Knowledge Gaps in this compound Research
Despite its promise, the path from a lead compound to a clinical therapeutic is fraught with challenges. Several scientific hurdles and knowledge gaps must be addressed for this compound and its derivatives.
Overcoming Structural and Stability Issues: The foremost challenge is the inherent structural flexibility and poor stability of linear peptides in a biological environment. researchgate.netnih.gov While methodologies like hydrocarbon stapling provide a solution, further research is needed to optimize these modifications for in vivo applications, ensuring that improved stability does not compromise activity or introduce new toxicities.
Decoupling Potency and Toxicity: A recurring theme in the development of this compound analogs is that modifications designed to enhance anticancer or antimicrobial potency often lead to a concurrent increase in hemolytic activity. researchgate.netnih.govnih.gov A major scientific challenge is to fully understand the structural determinants of both therapeutic activity and toxicity. Achieving a high therapeutic index by designing analogs that are highly potent against target cells but non-toxic to host cells remains a critical goal. nih.gov
Elucidating Mechanisms of Action: While membrane disruption is the most cited mechanism for antimicrobial and anticancer peptides, the precise molecular interactions are not fully understood. uq.edu.au For its other potential functions, such as immunomodulation and insulin secretion, the mechanistic details are even more obscure. frontiersin.orgresearchgate.net A deeper understanding of the specific cellular receptors, signaling pathways, and intracellular targets is essential for rational drug design and predicting potential side effects.
Table 4: Scientific Challenges and Future Research Directions
| Challenge | Knowledge Gap | Required Research | Citations |
| Structural Instability | Optimal methods for in vivo stabilization. | Development and testing of novel peptide modification strategies (e.g., stapling, cyclization) in animal models. | researchgate.netnih.gov |
| Selectivity and Toxicity | Structural features that differentiate therapeutic from hemolytic activity. | Systematic SAR studies combined with computational modeling to design analogs with high selectivity. | nih.govnih.gov |
| Mechanism of Action | Specific molecular targets and signaling pathways for immunomodulatory and antidiabetic effects. | In-depth cellular and molecular biology studies to identify receptors and downstream effects. | frontiersin.orgresearchgate.netmdpi.com |
| In Vivo Translation | Pharmacokinetics, biodistribution, and efficacy in living organisms. | Comprehensive preclinical testing in relevant animal models of infection and cancer. | researchgate.netbiomat-trans.com |
Q & A
Q. What experimental methodologies are recommended to elucidate the antimicrobial mechanism of Alyteserin-2a against Gram-negative bacteria?
To investigate this compound’s antimicrobial action, employ a combination of in vitro assays (e.g., minimum inhibitory concentration (MIC) determination) and biophysical techniques like fluorescence-based membrane depolarization assays. Include molecular dynamics simulations to model peptide-lipid bilayer interactions . Ensure replication of experiments across bacterial strains (e.g., E. coli, P. aeruginosa) to validate specificity. Document experimental conditions (pH, temperature, ionic strength) rigorously to ensure reproducibility .
Q. How should researchers design studies to assess this compound’s cytotoxicity in mammalian cells while ensuring data reliability?
Use standardized cell viability assays (e.g., MTT, LDH release) with triplicate technical replicates and include positive/negative controls (e.g., untreated cells, Triton X-100 lysed cells). Optimize peptide concentration ranges based on preliminary dose-response curves. Cross-validate results with apoptosis-specific markers (e.g., caspase-3 activation) to distinguish cytotoxic mechanisms . Address inter-experimental variability by repeating assays across independent cell passages .
Q. What structural characterization methods are critical for analyzing this compound’s conformation and stability?
Apply circular dichroism (CD) spectroscopy to assess secondary structure (α-helical content) in membrane-mimetic environments (e.g., SDS micelles). Complement with nuclear magnetic resonance (NMR) for residue-specific dynamics. For stability studies, use accelerated degradation assays (e.g., thermal stress, protease exposure) and monitor via high-performance liquid chromatography (HPLC) .
Advanced Research Questions
Q. How can contradictory data on this compound’s therapeutic efficacy in solid tumors versus hematological malignancies be resolved?
Adopt a systems biology approach:
- Perform transcriptomic profiling of cancer cell lines to identify this compound’s molecular targets.
- Compare peptide uptake efficiency using flow cytometry in diverse tumor models.
- Validate findings with in vivo xenograft studies, ensuring rigorous statistical power analysis (e.g., ANOVA with post-hoc Tukey tests) .
Contradictions may arise from tumor microenvironment differences (e.g., pH, stromal interactions), necessitating microenvironment-mimetic 3D cell culture models .
Q. What strategies optimize this compound’s selectivity to minimize off-target effects in non-cancerous tissues?
Implement structure-activity relationship (SAR) studies:
- Use alanine scanning mutagenesis to identify critical residues for anticancer activity.
- Modify peptide charge/hydrophobicity via D-amino acid substitutions or PEGylation to enhance tumor specificity.
- Validate selectivity using co-cultures of cancer/primary cells and in vivo biodistribution assays (e.g., radiolabeled peptide tracking) .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling:
- Measure peptide stability in serum via HPLC-MS.
- Correlate in vitro IC50 values with in vivo plasma/tissue concentrations.
- Adjust experimental design to account for immune modulation (e.g., cytokine profiling in animal models) .
Methodological Guidance for Data Contradiction Analysis
Q. What frameworks are effective for reconciling conflicting results in this compound’s hemolytic activity across studies?
- Meta-analysis : Aggregate data from published studies, applying random-effects models to account for heterogeneity.
- Source scrutiny : Compare experimental variables (e.g., erythrocyte source, incubation time).
- Controlled replication : Standardize protocols (e.g., heparinized blood collection, consistent hematocrit levels) .
Q. How can computational tools enhance the interpretation of this compound’s interaction with lipid bilayers?
Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and coarse-grained simulations (e.g., Martini force field) to model membrane disruption kinetics. Validate predictions with experimental data from surface plasmon resonance (SPR) or neutron reflectometry .
Synthesis and Characterization Best Practices
Q. What purification protocols ensure high-purity this compound for reproducible bioactivity studies?
- Solid-phase peptide synthesis (SPPS) : Use Fmoc chemistry with orthogonal protection groups.
- Purification : Employ reverse-phase HPLC with C18 columns and trifluoroacetic acid (TFA)/acetonitrile gradients.
- Quality control : Verify purity (>95%) via MALDI-TOF MS and amino acid analysis .
Future Directions and Knowledge Gaps
Q. What understudied aspects of this compound warrant prioritization in translational research?
- Combinatorial therapies : Screen this compound with chemotherapeutics (e.g., doxorubicin) for synergistic effects.
- Resistance mechanisms : Serial passage assays to identify mutations conferring peptide resistance.
- Delivery systems : Develop nanoparticle-encapsulated formulations to enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
